molecular formula C24H20FN3O5S B3005035 Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-15-0

Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B3005035
CAS RN: 851949-15-0
M. Wt: 481.5
InChI Key: NBHHNGDFTFJTGI-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, is a derivative of thieno[3,4-d]pyridazine, which is a heterocyclic compound. This class of compounds has been the subject of various studies due to their potential pharmacological properties and their utility in the synthesis of diverse heterocyclic systems.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored in the literature. For instance, the synthesis of 7-substituted pyrido[2′, 3′: 4, 5]thieno[2, 3-c]pyridazines and 6-substituted pyrimido[4′, 5′: 4, 5]thieno[2′, 3′: 4, 5]pyridazines was achieved starting from ethyl 5-aminothieno[2′, 3′: 4, 5]pyridazino-6-carboxylate . This process involved the reaction of the amino ester with benzoyl isothiocyanate to afford a thiourea derivative, which then underwent further transformation to yield the fused heterocyclic systems. Although the specific synthesis of Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

Chemical Reactions Analysis

The reactivity of related compounds has been studied, with transformations leading to various substituted derivatives. For example, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were shown to react with active methylene reagents to yield pyran, pyridine, and pyridazine derivatives . Similarly, transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates were achieved by reacting with aromatic amines or monosubstituted hydrazines . These studies suggest that the Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate could also undergo similar reactions, leading to a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,4-d]pyridazine derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect properties such as solubility, melting point, and reactivity. The specific physical and chemical properties of Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate are not discussed in the provided papers, but it can be inferred that the ethoxy and fluorophenyl groups may increase the compound's lipophilicity, potentially affecting its pharmacokinetic profile.

properties

IUPAC Name

ethyl 5-[(2-ethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O5S/c1-3-32-18-8-6-5-7-16(18)21(29)26-22-19-17(13-34-22)20(24(31)33-4-2)27-28(23(19)30)15-11-9-14(25)10-12-15/h5-13H,3-4H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHHNGDFTFJTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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